molecular formula C17H21N5O3 B2915749 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one CAS No. 2320222-75-9

3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one

Cat. No.: B2915749
CAS No.: 2320222-75-9
M. Wt: 343.387
InChI Key: WYWINMPHZBOUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is a multi-functional chemical with applications across various fields of chemistry and biology. It embodies a rich structural diversity, which allows it to engage in multiple types of chemical reactions and pathways, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one involves several key steps:

  • Starting Materials: Begin with 5,6-dimethylpyrimidine, piperidine, and pyrazin-2(1H)-one.

  • Reaction 1: Coupling of 5,6-dimethylpyrimidine with methoxymethyl chloride to form 5,6-dimethylpyrimidin-4-yl methoxymethyl ether.

  • Reaction 2: Reaction of the methoxymethyl ether with piperidine carbonyl chloride to form the intermediate compound 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl chloride.

  • Reaction 3: Coupling this intermediate with pyrazin-2(1H)-one under controlled conditions to yield the target compound.

Industrial Production Methods: In industrial settings, these reactions would be scaled up, often using continuous flow reactors for better yield and efficiency. Temperature control, solvent choice, and catalyst optimization play crucial roles in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions might use sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides and bases.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in alkaline medium.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Alkyl halides in the presence of base.

Major Products:

  • Oxidation: Ketones or carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrimidines or pyrazinones.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.

  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential inhibitor in enzyme-catalyzed reactions.

  • Used in the design of novel pharmaceuticals.

Medicine:

  • Investigated for its anticancer properties.

  • Possible application in antiviral drug development.

Industry:

  • Utilized in the manufacture of agrochemicals.

  • Plays a role in polymer synthesis for advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors. The exact molecular targets depend on its application. For instance, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, thereby blocking the disease pathway.

Comparison with Similar Compounds

  • 3-(4-(Methoxymethyl)piperidine-1-carbonyl)pyrazin-2(1H)-one

  • 5,6-Dimethylpyrimidin-4-yl methoxymethyl ether

Each of these compounds shares structural similarities but varies in specific functional groups, making 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one unique in its applications and reactivity.

Properties

IUPAC Name

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-12(2)20-10-21-16(11)25-9-13-3-7-22(8-4-13)17(24)14-15(23)19-6-5-18-14/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWINMPHZBOUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NC=CNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.